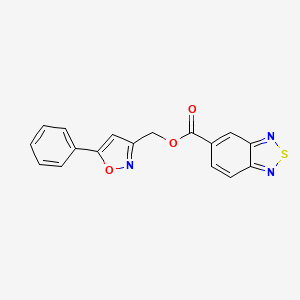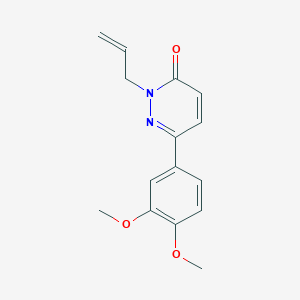![molecular formula C19H16N4O2 B6581793 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide CAS No. 1208868-82-9](/img/structure/B6581793.png)
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide, also known as OXD-Indole-3-Carboxamide (OXD-ICA) is an indole-based amide derivative, which is a novel synthetic compound with potential therapeutic applications. OXD-ICA has been studied in the context of its potential use in the treatment of various diseases, such as cancer, neurodegenerative diseases, and inflammation. OXD-ICA has been found to possess a number of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Aplicaciones Científicas De Investigación
OXD-ICA has been studied in a variety of scientific research applications. It has been used in the study of inflammation, cancer, and neurodegenerative diseases. Studies have shown that OXD-ICA has anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been used in the study of cell signaling pathways, such as the NF-κB pathway. In addition, OXD-ICA has been used to study the effects of oxidative stress on cells.
Mecanismo De Acción
The exact mechanism of action of OXD-ICA is not yet fully understood. However, it is believed to act by inhibiting the activity of the NF-κB pathway. This pathway is involved in the regulation of inflammation, cell growth, and cell death. OXD-ICA is also thought to act by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
OXD-ICA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation, cell growth, and cell death. OXD-ICA has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, OXD-ICA has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of OXD-ICA in laboratory experiments has a number of advantages and limitations. One of the main advantages of using OXD-ICA is that it is relatively easy to synthesize and is relatively stable in solution. However, it is important to note that OXD-ICA is a relatively new compound and there is still much to be learned about its effects and mechanisms of action. In addition, the use of OXD-ICA in laboratory experiments may be limited by its instability in solution and its tendency to form aggregates.
Direcciones Futuras
There are a number of potential future directions for the use of OXD-ICA in scientific research. One potential direction is to further study the effects of OXD-ICA on cell signaling pathways, such as the NF-κB pathway. In addition, further research could be conducted to better understand the mechanism of action of OXD-ICA and its effects on inflammation, cell growth, and cell death. Another potential direction is to study the effects of OXD-ICA on oxidative stress and its potential use in the treatment of diseases related to oxidative stress. Finally, further research could be conducted to explore the potential therapeutic applications of OXD-ICA in the treatment of various diseases, such as cancer, neurodegenerative diseases, and inflammation.
Métodos De Síntesis
OXD-ICA can be synthesized using a variety of methods. For example, it can be synthesized from the reaction of 2,5-dimethylphenol and 1,3,4-oxadiazole in the presence of anhydrous sodium acetate and acetic acid. The reaction is carried out at room temperature and the product is isolated by column chromatography. Alternatively, OXD-ICA can be synthesized from the reaction of 2,5-dimethylphenol and 1,3,4-oxadiazole in the presence of acetic anhydride and acetic acid.
Propiedades
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-11-7-8-12(2)14(9-11)18-22-23-19(25-18)21-17(24)15-10-20-16-6-4-3-5-13(15)16/h3-10,20H,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEMVOJWOMRODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6581726.png)
![N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-{5-oxo-2H,3H,5H,5aH,6H,7H,8H,9H,9aH-[1,3]thiazolo[2,3-b]quinazolin-3-yl}acetamide](/img/structure/B6581733.png)
![N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6581736.png)

![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetate](/img/structure/B6581751.png)
![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate](/img/structure/B6581758.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetate](/img/structure/B6581771.png)
![2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine](/img/structure/B6581788.png)

![2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B6581805.png)
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6581813.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6581820.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6581822.png)
![1-methyl-2-oxo-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6581823.png)